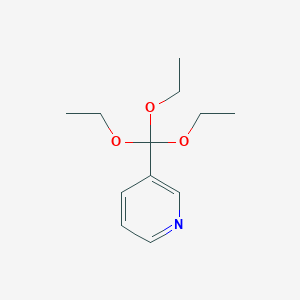
3-(Triethoxymethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triethoxymethyl)pyridine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a triethoxymethyl group attached to the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired product .
化学反应分析
Types of Reactions: 3-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Alkyl halides, organometallic reagents, aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated pyridine compounds.
科学研究应用
Chemistry: 3-(Triethoxymethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural pyridine-containing molecules makes it a valuable tool in biochemical assays .
Medicine: Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
作用机制
The mechanism of action of 3-(Triethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .
相似化合物的比较
Pyridine: A basic aromatic heterocycle with a nitrogen atom at position 1.
3-Methylpyridine: A methyl-substituted pyridine with similar chemical properties.
Pyridine N-oxide: An oxidized form of pyridine with increased electron density at the nitrogen atom.
Uniqueness: 3-(Triethoxymethyl)pyridine is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical reactivity and physical properties. This functional group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions. Additionally, the triethoxymethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in scientific research and industrial applications .
属性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC 名称 |
3-(triethoxymethyl)pyridine |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-8-7-9-13-10-11/h7-10H,4-6H2,1-3H3 |
InChI 键 |
CTZOHFRDFXZDHI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CN=CC=C1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


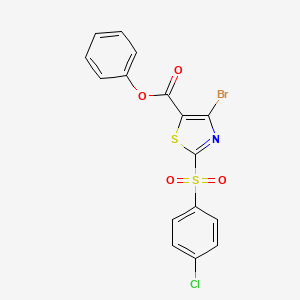

![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)

![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)

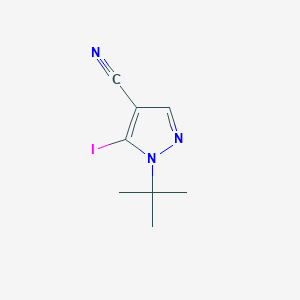
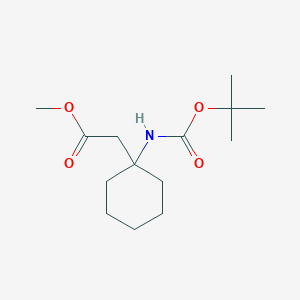
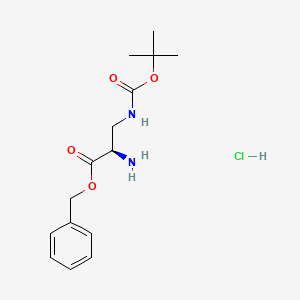
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
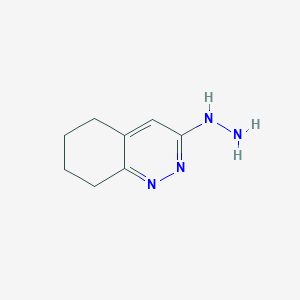

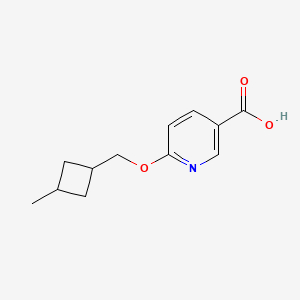
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
